molecular formula C14H9BrF4 B12589285 4-(Bromomethyl)-3,3',5,5'-tetrafluoro-4'-methyl-1,1'-biphenyl CAS No. 646507-96-2

4-(Bromomethyl)-3,3',5,5'-tetrafluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B12589285
CAS No.: 646507-96-2
M. Wt: 333.12 g/mol
InChI Key: VVRLKDLZDKXLQM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction is carried out in a solvent like dichloromethane or acetone, and the mixture is stirred at a controlled temperature to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a pipeline reactor under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted biphenyl.

Scientific Research Applications

4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl depends on its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of both bromomethyl and tetrafluoro substituents on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

646507-96-2

Molecular Formula

C14H9BrF4

Molecular Weight

333.12 g/mol

IUPAC Name

2-(bromomethyl)-5-(3,5-difluoro-4-methylphenyl)-1,3-difluorobenzene

InChI

InChI=1S/C14H9BrF4/c1-7-11(16)2-8(3-12(7)17)9-4-13(18)10(6-15)14(19)5-9/h2-5H,6H2,1H3

InChI Key

VVRLKDLZDKXLQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C2=CC(=C(C(=C2)F)CBr)F)F

Origin of Product

United States

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